Superior Potency as a Human 11β-HSD1 Inhibitor Compared to Resveratrol and Pinosylvin
In a head-to-head enzymatic study, dihydropinosylvin demonstrated an IC50 of 6.91 μM for the inhibition of human 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). This represents a 24.8-fold and 28.0-fold increase in potency over its close structural analogs resveratrol (IC50 = 171.1 μM) and pinosylvin (IC50 = 193.8 μM), respectively . The study confirmed the inhibitory mode as competitive and established a clear structure-activity relationship where saturation of the ethene bridge dramatically enhances binding to this target.
| Evidence Dimension | Inhibition of Human 11β-HSD1 (IC50) |
|---|---|
| Target Compound Data | 6.91 μM |
| Comparator Or Baseline | Resveratrol: 171.1 μM; Pinosylvin: 193.8 μM |
| Quantified Difference | 24.8-fold more potent than resveratrol; 28.0-fold more potent than pinosylvin |
| Conditions | In vitro enzymatic assay on human 11β-HSD1 |
Why This Matters
For research programs focused on glucocorticoid modulation, metabolic syndrome, or inflammation, this superior potency makes dihydropinosylvin the logical choice over resveratrol or pinosylvin, reducing the required concentration in assays and improving signal-to-noise ratios.
- [1] Hu C, Zhai Y, Lin H, Lu H, Zheng J, Wen C, Li X, Ge RS, Liu Y, Zhu Q. Resveratrol analogues and metabolites selectively inhibit human and rat 11β-hydroxysteroid dehydrogenase 1 as the therapeutic drugs: structure-activity relationship and molecular dynamics analysis. SAR QSAR Environ Res. 2024 Jul;35(7):641-663. View Source
